molecular formula C13H11ClO4S B185214 4-Methoxyphenyl 4-chlorobenzenesulfonate CAS No. 18113-54-7

4-Methoxyphenyl 4-chlorobenzenesulfonate

Cat. No.: B185214
CAS No.: 18113-54-7
M. Wt: 298.74 g/mol
InChI Key: JAQJESLWOVOXGJ-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-chlorobenzenesulfonate (CAS: Not explicitly provided; referred to as 1c in ) is a sulfonate ester characterized by a methoxy-substituted phenyl group (4-OCH₃) and a 4-chlorobenzenesulfonate moiety. It is synthesized via iron-catalyzed cross-coupling reactions, achieving a high yield of 95% as a white crystalline solid . Its structural identity is confirmed by NMR spectroscopy:

  • ¹H NMR (CDCl₃): δ 7.74 (d, J = 8.8 Hz, 2H), 7.49 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 9.2 Hz, 2H), 6.78 (d, J = 9.2 Hz, 2H), 3.77 (s, 3H).
  • ¹³C NMR (CDCl₃): δ 158.51, 142.95, 141.07, 133.84, 130.13, 129.62, 123.42, 114.75, 55.73.

The compound’s electron-rich methoxy group enhances stability, while the 4-chlorobenzenesulfonate group acts as a moderate leaving group, enabling applications in cross-coupling reactions and aryne precursor chemistry .

Properties

CAS No.

18113-54-7

Molecular Formula

C13H11ClO4S

Molecular Weight

298.74 g/mol

IUPAC Name

(4-methoxyphenyl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C13H11ClO4S/c1-17-11-4-6-12(7-5-11)18-19(15,16)13-8-2-10(14)3-9-13/h2-9H,1H3

InChI Key

JAQJESLWOVOXGJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Methoxyphenyl 4-chlorobenzenesulfonate with structurally analogous sulfonate esters, focusing on substituent effects, physical properties, and reactivity:

Compound Name Phenyl Substituent(s) Sulfonate Substituent Physical State Yield (%) Key Applications/Reactivity Notes
This compound 4-OCH₃ 4-Cl White solid 95 Cross-coupling reactions; aryne precursor
4-Methoxyphenyl 4-isopropylbenzenesulfonate 4-OCH₃ 4-isoPr Colorless oil 98 Bulky isoPr group reduces crystallinity; potential steric hindrance in reactions
4-Formylphenyl 4-methylbenzenesulfonate 4-CHO 4-CH₃ Not reported Electron-withdrawing CHO group alters electrophilicity; used in functional group transformations
3-Methoxyphenyl 4-methylbenzenesulfonate 3-OCH₃ 4-CH₃ Not reported Meta-substitution disrupts resonance effects; reduced reactivity in electrophilic substitutions
(4-Formyl-2-iodo-6-methoxyphenyl) 4-chlorobenzenesulfonate 4-CHO, 2-I, 6-OCH₃ 4-Cl Not reported Iodo substituent enables cross-coupling; steric hindrance from multiple groups
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate 2-Br, 6-OEt, 4-morpholinylcarbothioyl 4-Cl Not reported Complex substituents enable specialized applications (e.g., enzyme inhibition)

Key Findings:

Substituent Effects on Physical Properties :

  • Electron-donating groups (e.g., 4-OCH₃) enhance crystallinity, as seen in 1c (white solid) vs. the oily 4-isopropyl derivative .
  • Bulky groups (e.g., isoPr in 2k , morpholinyl in 14 ) reduce melting points and increase steric hindrance .

Reactivity Trends :

  • Leaving Group Ability : The 4-Cl group in 1c is a moderate leaving group, suitable for aryne generation (). In contrast, 4-CH₃ (e.g., in 4-Formylphenyl 4-methylbenzenesulfonate ) is a poor leaving group, limiting its use in elimination reactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., CHO in 4d , ) increase sulfonate electrophilicity, enhancing reactivity in nucleophilic substitutions.

Applications in Synthesis :

  • 1c is pivotal in Fe-catalyzed cross-coupling with Grignard reagents due to its balanced electronic profile .
  • Derivatives with halogens (e.g., I in 6 ) are valuable in Suzuki-Miyaura couplings .

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